1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tetrahydroisoquinoline core substituted with a 2,2-diphenylethyl group. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-diphenylethylamine and isoquinoline derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the tetrahydroisoquinoline ring. Common reagents include hydrochloric acid, sulfuric acid, or sodium hydroxide.
Industrial Production: Industrial production methods may involve catalytic hydrogenation or other large-scale chemical processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield fully saturated derivatives.
Scientific Research Applications
1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential neuroprotective effects and its ability to interact with various neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with dopamine receptors and other neurotransmitter systems, modulating their activity.
Comparison with Similar Compounds
1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:
1-(2,2-Diphenylethyl)piperazine: This compound has a similar diphenylethyl group but differs in the core structure, leading to different biological activities.
1-(2,2-Diphenylethyl)-2,3-dihydroisoquinoline: This compound is a dihydro derivative and exhibits different reactivity and biological properties.
1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroquinoline: This compound has a quinoline core instead of an isoquinoline core, resulting in distinct chemical and biological characteristics.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in the scientific community.
Properties
CAS No. |
802302-03-0 |
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Molecular Formula |
C23H23N |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-(2,2-diphenylethyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C23H23N/c1-3-9-18(10-4-1)22(19-11-5-2-6-12-19)17-23-21-14-8-7-13-20(21)15-16-24-23/h1-14,22-24H,15-17H2 |
InChI Key |
GXJZAPYTAYOUNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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